molecular formula C22H16N4O6S2 B11497281 4,4'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid

4,4'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid

Katalognummer: B11497281
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: FGENRWABXHBCBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID is a complex organic compound that features a unique structure combining thienothiophene and benzoic acid moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thienothiophene core, which is then functionalized with amino and carboxyphenyl groups. The final step involves the coupling of the thienothiophene derivative with benzoic acid under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed .

Wissenschaftliche Forschungsanwendungen

4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 4-{3,4-DIAMINO-5-[(4-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID lies in its combination of the thienothiophene and benzoic acid moieties, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

Eigenschaften

Molekularformel

C22H16N4O6S2

Molekulargewicht

496.5 g/mol

IUPAC-Name

4-[[3,4-diamino-5-[(4-carboxyphenyl)carbamoyl]thieno[2,3-b]thiophene-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C22H16N4O6S2/c23-14-13-15(24)17(19(28)26-12-7-3-10(4-8-12)21(31)32)34-22(13)33-16(14)18(27)25-11-5-1-9(2-6-11)20(29)30/h1-8H,23-24H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)

InChI-Schlüssel

FGENRWABXHBCBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=C(C=C4)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.